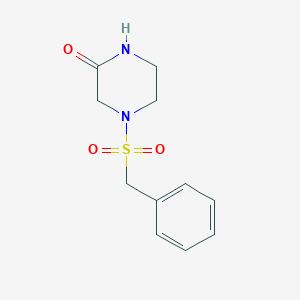![molecular formula C13H18N4O B7473585 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide, also known as JNJ-55511118, is a selective and potent antagonist of the orexin-2 receptor. Orexins are neuropeptides that regulate a variety of physiological processes, including sleep-wake cycles, appetite, and energy metabolism. The orexin-2 receptor is primarily expressed in the brain and is involved in the regulation of wakefulness and arousal. JNJ-55511118 has been studied extensively for its potential therapeutic applications in sleep disorders, obesity, and addiction.
作用機序
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide is a selective antagonist of the orexin-2 receptor, which is primarily expressed in the brain. By blocking the activity of the orexin-2 receptor, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide reduces the activity of the orexin system, which is involved in the regulation of wakefulness and arousal. This leads to increased sleep time and improved sleep quality, as well as reduced food intake and body weight in animal models of obesity. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has also been shown to reduce drug-seeking behavior in animal models of addiction, possibly by modulating the activity of the mesolimbic dopamine system.
Biochemical and Physiological Effects
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects, primarily related to its activity as an orexin-2 receptor antagonist. In animal models, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been shown to increase sleep time and improve sleep quality, reduce food intake and body weight, and reduce drug-seeking behavior. These effects are thought to be mediated by the orexin system, which is involved in the regulation of a variety of physiological processes, including sleep-wake cycles, appetite, and energy metabolism.
実験室実験の利点と制限
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the orexin-2 receptor, making it a useful tool for studying the role of the orexin system in various physiological processes. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has also been shown to be effective in animal models of sleep disorders, obesity, and addiction, making it a promising candidate for further research in these areas.
One limitation of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been established. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide is not currently approved for human use, so its potential therapeutic applications in humans are still unknown.
将来の方向性
There are several future directions for research on N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide. One area of interest is the potential therapeutic applications of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide in sleep disorders, obesity, and addiction. Further research is needed to determine the safety and efficacy of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide in humans, as well as the optimal dosing and administration regimens.
Another area of interest is the role of the orexin system in other physiological processes, such as stress, anxiety, and mood disorders. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide may be a useful tool for studying the role of the orexin system in these processes, and may have potential therapeutic applications in these areas as well.
Overall, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide is a promising compound with potential therapeutic applications in a variety of physiological processes. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits, but it represents a promising area of research for the future.
合成法
The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide involves several steps, starting with the reaction of 2,6-dichloropyridine with 1,3-dimethyl-1H-pyrazole in the presence of a base to form 1,3-dimethylpyrazolo[3,4-b]pyridine. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to yield N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide. The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in sleep disorders, obesity, and addiction. In preclinical studies, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been shown to increase sleep time and improve sleep quality, making it a promising candidate for the treatment of insomnia and other sleep disorders. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has also been shown to reduce food intake and body weight in animal models of obesity, suggesting that it may have potential as an anti-obesity drug. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may be useful in the treatment of substance abuse disorders.
特性
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8-10-6-9(15-12(18)13(2,3)4)7-14-11(10)17(5)16-8/h6-7H,1-5H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFUCVMOMBCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)









